molecular formula C28H46O B13854846 Fecosterol-d7

Fecosterol-d7

Cat. No.: B13854846
M. Wt: 405.7 g/mol
InChI Key: SLQKYSPHBZMASJ-QYTKNSKLSA-N
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Description

Fecosterol-d7 is a deuterated analogue of fecosterol, a sterol compound found in certain fungi and lichens. The molecular formula of this compound is C28H39D7O, and it has a molecular weight of 405.72 g/mol. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fecosterol-d7 can be synthesized through the deuteration of fecosterol. The process involves the incorporation of deuterium atoms into the fecosterol molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities and obtain this compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Fecosterol-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Fecosterol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis. It helps in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand the biosynthesis of sterols in organisms.

    Medicine: Used in clinical diagnostics and imaging to study metabolic disorders and diseases.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of fecosterol-d7 involves its incorporation into metabolic pathways where it mimics the behavior of natural fecosterol. The deuterium atoms in this compound provide a unique advantage as they do not alter the chemical properties of the molecule but allow for detailed tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in sterol metabolism and other biological processes.

Comparison with Similar Compounds

Fecosterol-d7 is compared with other similar sterol compounds such as:

    Ergosterol: A sterol found in fungi and protozoa, used as a precursor for vitamin D2 synthesis.

    Cholesterol: A sterol found in animal cell membranes, essential for maintaining cell membrane integrity and fluidity.

    Sitosterol: A plant sterol with similar structure to cholesterol, used in the treatment of hypercholesterolemia.

This compound is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms without altering the chemical properties of the molecule .

Properties

Molecular Formula

C28H46O

Molecular Weight

405.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1/i1D3,2D3,18D

InChI Key

SLQKYSPHBZMASJ-QYTKNSKLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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